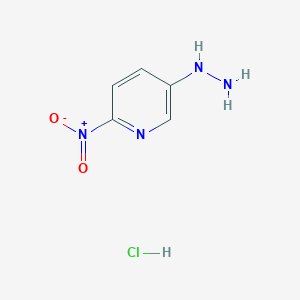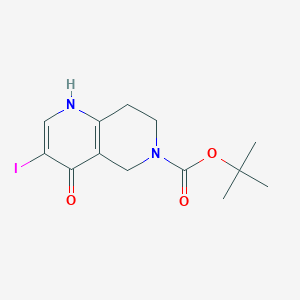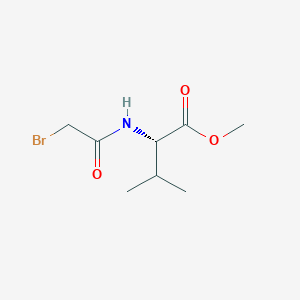![molecular formula C19H15ClF3N3O3 B2443625 1-(1-{1-[4-(trifluorométhoxy)phényl]-1H-1,2,3-triazol-4-yl}-1-propanoyl)-2-(4-chloro-2-méthylphénoxy)benzène CAS No. 478248-71-4](/img/structure/B2443625.png)
1-(1-{1-[4-(trifluorométhoxy)phényl]-1H-1,2,3-triazol-4-yl}-1-propanoyl)-2-(4-chloro-2-méthylphénoxy)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone is a useful research compound. Its molecular formula is C19H15ClF3N3O3 and its molecular weight is 425.79. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide et Régulateur de Croissance des Plantes
Chimie Médicinale et Développement de Médicaments
Science des Matériaux : Synthèse des Polymères
Produits Agrochimiques : Formulations de Pesticides
Thérapie Photodynamique (PDT)
Synthèse Organique : Composés Contenant des Triazoles
Mécanisme D'action
Target of Action
Similar compounds, such as (4-chloro-2-methylphenoxy)acetate (mcpa), are known to have herbicidal activity . These compounds are often used in agriculture to control broad-leaf weeds .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
Mcpa and similar compounds are known to interfere with plant growth by mimicking the natural plant hormone auxin . This leads to uncontrolled cell division and growth, ultimately causing the death of the plant.
Pharmacokinetics
It’s important to note that the bioavailability and effectiveness of similar compounds can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Based on the action of similar compounds, it can be inferred that this compound may cause rapid, uncontrolled growth in plants, leading to their death .
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3/c1-11-9-13(20)3-8-17(11)28-12(2)18(27)16-10-26(25-24-16)14-4-6-15(7-5-14)29-19(21,22)23/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRRONMHNNTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2443543.png)


![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2443546.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide](/img/structure/B2443548.png)
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2443549.png)
![N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2443551.png)
![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)
![4-(4-methoxyphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)
![(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2443557.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443562.png)
![N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2443563.png)
